Angiotensin III - 13602-53-4

Angiotensin III

Catalog Number: EVT-243356
CAS Number: 13602-53-4
Molecular Formula: C46H66N12O9
Molecular Weight: 931.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angiotensin III, also known as des-Asp¹-angiotensin II, is a heptapeptide hormone belonging to the renin-angiotensin system (RAS). [, ] It is derived from the octapeptide angiotensin II by the action of aminopeptidase A, which cleaves the N-terminal aspartic acid residue. [, ] Angiotensin III is a potent stimulus for aldosterone biosynthesis in the adrenal cortex. [, , ] While less potent than angiotensin II in inducing vasoconstriction, its role in regulating blood pressure, fluid balance, and other physiological functions is actively being investigated. [, , , , , , , ]

Synthesis Analysis

Angiotensin III can be synthesized using solid-phase peptide synthesis techniques. [, ] This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. Various protecting groups and coupling reagents are used to ensure proper bond formation and prevent unwanted side reactions.

Molecular Structure Analysis

Angiotensin III is a linear heptapeptide with the amino acid sequence: Arg-Val-Tyr-Ile-His-Pro-Phe. [, , ] The absence of the N-terminal aspartic acid residue distinguishes it from angiotensin II.

Chemical Reactions Analysis
  • Enzymatic degradation: Aminopeptidase N further metabolizes angiotensin III to angiotensin IV. []
  • Receptor binding: Angiotensin III binds to specific receptors, primarily angiotensin II type 1 (AT1) and type 2 (AT2) receptors. [, , ]
  • Chemical modification: Researchers synthesize modified analogs of angiotensin III with substitutions at specific amino acid positions to investigate structure-activity relationships and develop potential antagonists. [, , ]
Mechanism of Action

Angiotensin III exerts its effects by binding to angiotensin II receptors, primarily AT1 receptors. [, ] This binding triggers a cascade of intracellular signaling events, including the activation of phospholipase C, inositol triphosphate production, and calcium mobilization. [] These processes ultimately lead to physiological responses such as aldosterone release from the adrenal cortex and vasoconstriction in some vascular beds. [, ]

Applications
  • Regulation of Aldosterone Secretion: Studies show that angiotensin III is a potent stimulator of aldosterone secretion from the adrenal cortex, even more so than angiotensin II in some species. [, , , , , , ]
  • Cardiovascular Regulation: While less potent than angiotensin II as a vasoconstrictor, angiotensin III contributes to blood pressure regulation. [, , , , , ] Studies highlight its differential effects in various vascular beds and its role in regulating renal blood flow. [, , , ]
  • Neuroendocrine Effects: Angiotensin III acts within the central nervous system, influencing vasopressin release and potentially contributing to the regulation of thirst. [, ]
  • Development of Angiotensin Antagonists: Modified analogs of angiotensin III serve as valuable tools in developing specific antagonists for AT1 and AT2 receptors. [, , ] These antagonists are crucial in studying the physiological roles of angiotensin receptors and have potential therapeutic applications in managing hypertension and other cardiovascular diseases. [, , , , ]
  • Elucidating RAS Function: Angiotensin III plays a crucial role in understanding the complex interplay between different components of the RAS. [, , , , ] By studying its formation, degradation, and interaction with various receptors, researchers gain valuable insights into the physiological regulation of blood pressure, fluid balance, and other critical functions.
Future Directions
  • Specific Angiotensin III Receptors: While Angiotensin III interacts with AT1 and AT2 receptors, the existence of specific, high-affinity binding sites for angiotensin III is an area of active research. [, ] Further investigation of these binding sites could lead to a more nuanced understanding of Angiotensin III's physiological roles and potential therapeutic applications.
  • Role in Pathological Conditions: Research into the role of Angiotensin III in pathological conditions such as hypertension, heart failure, and metabolic syndrome is crucial. [, ] Understanding its contribution to these diseases may reveal novel therapeutic targets for intervention.
  • Developing Targeted Therapies: Continued efforts to design and develop more specific and potent antagonists of Angiotensin III could lead to improved therapeutic strategies for managing hypertension and other cardiovascular diseases. [, ]
  • Exploring Non-classical RAS Pathways: Further investigation into the interplay between angiotensin III and other non-classical RAS components, such as angiotensin-(1-7) and its receptor Mas, could provide valuable insights into the intricate regulation of the cardiovascular system. []

Angiotensin II

  • Compound Description: Angiotensin II ([Asp¹, Ile⁵]angiotensin II) is an octapeptide hormone that plays a critical role in the renin-angiotensin system (RAS). It acts as a potent vasoconstrictor, increasing blood pressure and stimulating aldosterone release from the adrenal glands. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Angiotensin II is the direct precursor of Angiotensin III, formed through the enzymatic removal of the N-terminal aspartic acid residue by aminopeptidase A. [, , , , , , , , , , , , ] While both peptides are involved in blood pressure regulation and aldosterone release, their potency and receptor binding affinities differ. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Compound Description: des-Asp¹-angiotensin I is a nonapeptide and a direct precursor of Angiotensin III. [, , ] It can be converted to Angiotensin III by the action of angiotensin-converting enzyme (ACE). [, , ]
  • Relevance: des-Asp¹-angiotensin I serves as a precursor to Angiotensin III and may contribute to its circulating levels in some species like rats. [, , ] This suggests an alternative pathway for Angiotensin III formation, bypassing the Angiotensin II intermediate.

[Sar¹, Ile⁸]angiotensin II

  • Compound Description: [Sar¹, Ile⁸]angiotensin II is a synthetic peptide analog of Angiotensin II designed as an antagonist. [, , , , , ] It exhibits low intrinsic pressor activity compared to Angiotensin II but acts as a potent antagonist, blocking Angiotensin II receptors. [, , , , , ]
  • Relevance: [Sar¹, Ile⁸]angiotensin II is a valuable tool for studying the specific roles of Angiotensin II and Angiotensin III in various physiological processes, allowing researchers to differentiate between their individual contributions. [, , , , , ]

Ile⁷-angiotensin III

  • Compound Description: Ile⁷-angiotensin III (des-Asp¹, Ile⁷-angiotensin II) is a synthetic peptide analog of Angiotensin III designed as an antagonist. [, , , , ] It exhibits low intrinsic activity but effectively blocks the actions of both Angiotensin II and Angiotensin III at their receptors. [, , , , ]
  • Relevance: Similar to [Sar¹, Ile⁸]angiotensin II, Ile⁷-angiotensin III is a critical tool for dissecting the specific actions mediated by Angiotensin II and Angiotensin III, helping to elucidate their distinct roles in various physiological pathways. [, , , , ]

Angiotensin IV

  • Compound Description: Angiotensin IV is a hexapeptide formed from the further degradation of Angiotensin III by aminopeptidase N. []
  • Relevance: Angiotensin IV represents a further breakdown product of Angiotensin III and potentially plays a role in regulating blood pressure and other physiological functions. []

Angiotensin-(1-7)

  • Compound Description: Angiotensin-(1-7) is a heptapeptide formed from Angiotensin I by the action of ACE2. [, ] It has vasodilatory and antiproliferative effects, counteracting some of the actions of Angiotensin II. [, ]
  • Relevance: Angiotensin-(1-7) represents a branch of the RAS with opposing effects to Angiotensin II and potentially Angiotensin III. [, ] It highlights the complexity of the RAS and the interplay between different angiotensin peptides in maintaining physiological balance.

[des-Asp¹,des-Arg²]angiotensin II

  • Compound Description: [des-Asp¹,des-Arg²]angiotensin II is a hexapeptide formed by the sequential removal of the N-terminal aspartic acid and arginine residues from Angiotensin II. [] It represents a further breakdown product of Angiotensin II and potentially Angiotensin III. []
  • Relevance: [des-Asp¹,des-Arg²]angiotensin II highlights the metabolic pathway of Angiotensin II and Angiotensin III, providing insight into their degradation and potential for generating smaller bioactive fragments. []

α-Asp¹-angiotensin II and β-Asp¹-angiotensin II

  • Compound Description: α-Asp¹-angiotensin II and β-Asp¹-angiotensin II are isomers of Angiotensin II, differing in the configuration of the aspartic acid residue at the N-terminus. []
  • Relevance: These isomers may exhibit different affinities for angiotensin receptors and potentially contribute to understanding the structure-activity relationships of Angiotensin II and its analogs. []

Angiotensin II-amide

  • Compound Description: Angiotensin II-amide is a modified form of Angiotensin II where the C-terminal carboxyl group is amidated. [, ]
  • Relevance: Amidation can influence peptide stability and receptor binding. Studying Angiotensin II-amide helps elucidate the importance of the C-terminal carboxyl group for the activity of Angiotensin II and its related peptides. [, ]

Poly-O-acetylserine-angiotensin II

  • Compound Description: Poly-O-acetylserine-angiotensin II is a synthetic derivative of Angiotensin II, potentially designed to improve stability or alter its pharmacokinetic properties. []
  • Relevance: This modified Angiotensin II derivative can help assess the impact of structural modifications on the biological activity of Angiotensin II and its analogs. []

[Sar¹,Ala⁸]angiotensin II

  • Compound Description: [Sar¹,Ala⁸]angiotensin II is a synthetic peptide analog of Angiotensin II designed as an antagonist. [] It exhibits low intrinsic activity compared to Angiotensin II but acts as a potent antagonist, blocking Angiotensin II receptors. []
  • Relevance: Similar to [Sar¹, Ile⁸]angiotensin II, [Sar¹,Ala⁸]angiotensin II serves as a valuable tool for investigating the specific physiological roles of Angiotensin II and distinguishing them from those of Angiotensin III. []

Properties

CAS Number

13602-53-4

Product Name

Angiotensin III

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C46H66N12O9

Molecular Weight

931.1 g/mol

InChI

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

QMMRCKSBBNJCMR-KMZPNFOHSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Synonyms

Angiotensin II, Des-Asp
Angiotensin III
Des Asp Angiotensin II
Des Aspartyl Angiotensin II
Des-Asp Angiotensin II
Des-Aspartyl-Angiotensin II

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.